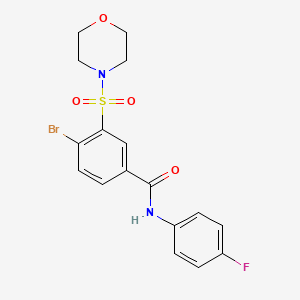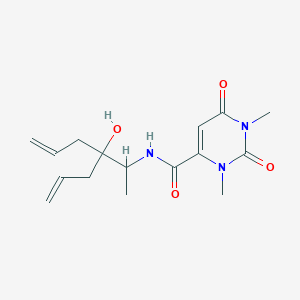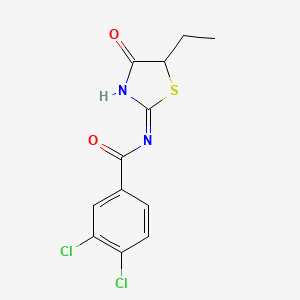![molecular formula C19H32N2OS B5984470 2-{1-(cyclohexylmethyl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5984470.png)
2-{1-(cyclohexylmethyl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{1-(cyclohexylmethyl)-4-[(5-methyl-2-thienyl)methyl]-2-piperazinyl}ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly known as CTME, and it belongs to the class of piperazine derivatives. CTME has been studied for its pharmacological properties, including its mechanism of action, biochemical and physiological effects, and its potential advantages and limitations for laboratory experiments.
作用机制
The mechanism of action of CTME is not fully understood. However, it has been suggested that CTME acts as a modulator of the GABAergic system, which is involved in the regulation of mood, anxiety, and addiction. CTME has also been reported to act on the serotonergic and dopaminergic systems, which are involved in the regulation of mood, reward, and addiction.
Biochemical and Physiological Effects:
CTME has been shown to have several biochemical and physiological effects. It has been reported to increase the levels of neurotransmitters such as serotonin and dopamine in the brain, which are involved in the regulation of mood and reward. CTME has also been shown to decrease the levels of inflammatory cytokines, indicating its anti-inflammatory properties. Furthermore, CTME has been reported to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
实验室实验的优点和局限性
CTME has several advantages for laboratory experiments. It has been reported to be stable and easy to handle, making it suitable for various experimental procedures. Furthermore, CTME has been shown to have low toxicity, indicating its safety for use in laboratory experiments. However, the limitations of CTME include its limited solubility in water, which can affect its bioavailability and pharmacokinetics.
未来方向
Several future directions for the study of CTME have been proposed. These include further investigation of its mechanism of action, its potential therapeutic applications in various diseases, and its pharmacokinetics. Furthermore, the development of novel analogs of CTME with improved pharmacological properties has also been proposed. The study of CTME and its derivatives has the potential to lead to the development of new drugs for the treatment of various diseases.
合成方法
The synthesis of CTME involves the reaction of 1-(cyclohexylmethyl)-4-[(5-methyl-2-thienyl)methyl]-piperazine with ethylene oxide. The reaction is carried out under specific conditions, and the resulting product is purified using various techniques, including chromatography. The synthesis of CTME has been optimized to obtain high yields and purity, and it has been reported in several scientific publications.
科学研究应用
CTME has been studied extensively for its potential therapeutic applications in various diseases. It has been reported to exhibit antidepressant, anxiolytic, and anti-inflammatory properties. CTME has also been studied for its potential use in treating alcohol addiction and withdrawal symptoms. Furthermore, CTME has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
属性
IUPAC Name |
2-[1-(cyclohexylmethyl)-4-[(5-methylthiophen-2-yl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2OS/c1-16-7-8-19(23-16)15-20-10-11-21(18(14-20)9-12-22)13-17-5-3-2-4-6-17/h7-8,17-18,22H,2-6,9-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDURXFUUGOQRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CN2CCN(C(C2)CCO)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-methoxypiperidine](/img/structure/B5984388.png)
![N-methyl-2-(1-methyl-3-oxo-2-piperazinyl)-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}acetamide](/img/structure/B5984403.png)
![3-(4-fluorophenyl)-7-(2-methoxybenzyl)-2-(methoxymethyl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5984407.png)
![ethyl 1-[2-(2-hydroxyethoxy)benzyl]-3-(2-phenylethyl)-3-piperidinecarboxylate](/img/structure/B5984415.png)
![ethyl 2-{[N-(2,3-dichlorophenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5984438.png)
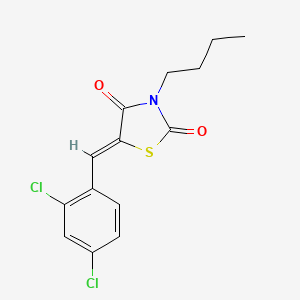
![2-methoxy-4-{2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propyl}phenol](/img/structure/B5984452.png)
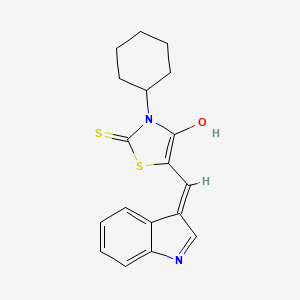
![2-(4-methoxybenzyl)-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9(4H)-one](/img/structure/B5984483.png)
![4-(cyclopentylcarbonyl)-2-[3-(trifluoromethyl)benzyl]morpholine](/img/structure/B5984484.png)
![5-(1,3-benzodioxol-5-yl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5984489.png)
